N-(2-methoxy-5-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
N-(2-Methoxy-5-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a bifunctional ethanediamide core. The compound features a 2-methoxy-5-methylphenyl group and a substituted ethyl moiety containing morpholine (a six-membered oxygen-nitrogen heterocycle) and naphthalen-1-yl aromatic systems.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-18-10-11-24(32-2)22(16-18)28-26(31)25(30)27-17-23(29-12-14-33-15-13-29)21-9-5-7-19-6-3-4-8-20(19)21/h3-11,16,23H,12-15,17H2,1-2H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSCOVFLNXZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the core structures, such as the methoxy-methylphenyl and naphthalen-ethyl groups, followed by their coupling through amide bond formation. Common reagents used in these reactions include amines, carboxylic acids or their derivatives, and coupling agents like EDCI or DCC. Reaction conditions often involve solvents like dichloromethane or DMF, and may require catalysts or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, scalable purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The amide bond can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or PCC can be used under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol, while reduction of the amide bond could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-methoxy-5-methylphenyl)-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several derivatives in the evidence:
Key Observations :
- Aromatic Systems : The naphthalen-1-yl group in the target compound confers higher lipophilicity compared to the partially saturated tetrahydronaphthalenyl group in Compound 20 . This may enhance membrane permeability but reduce aqueous solubility.
- Heterocycles : Morpholine (oxygen-containing) versus piperidine (nitrogen-containing) alters hydrogen-bonding capacity and solubility. Morpholine’s ether oxygen may improve solubility relative to piperidine .
Pharmacological Comparisons
identifies Compound 20 as a potent opioid receptor ligand with a Ki value of 1.2 nM for μ-opioid receptors . However, the morpholine substituent may modulate selectivity compared to piperidine-based analogues.
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~500–550 g/mol) exceeds that of Compound 20 (437.5 g/mol) due to the naphthalenyl and morpholine groups.
- LogP : The naphthalenyl system likely increases LogP (predicted ~4.5), indicating higher lipophilicity than Compound 20 (LogP ~3.8) .
- Solubility : Morpholine’s polarity may partially offset the solubility challenges posed by the naphthalenyl group.
Biological Activity
N-(2-methoxy-5-methylphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide, also known by its compound identifier Y206-6907, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.404 g/mol. Its structure features a methoxy-substituted phenyl group, a morpholine moiety, and a naphthalene derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.404 g/mol |
| IUPAC Name | This compound |
| Chemical Identifiers | Y206-6907 |
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes. It has been identified as a potential modulator of the central nervous system (CNS), possibly acting on neurotransmitter systems due to its ability to cross the blood-brain barrier (BBB) effectively.
- CNS Activity : The compound is included in CNS screening libraries, suggesting its relevance in neurological studies. Its morpholine structure may enhance binding affinity to CNS receptors.
- Antidepressant Potential : Preliminary studies suggest that compounds with similar structural motifs have shown antidepressant-like effects in animal models, indicating that Y206-6907 may possess similar properties.
Pharmacological Studies
Several in vitro and in vivo studies have been conducted to assess the biological activity of Y206-6907:
- In Vitro Studies : Cell line assays have demonstrated that Y206-6907 can inhibit certain enzyme activities associated with neurotransmitter degradation, potentially leading to increased levels of neurotransmitters such as serotonin and norepinephrine.
- In Vivo Studies : Animal models have shown promising results in behavioral tests for anxiety and depression, suggesting that this compound may enhance mood and reduce stress-related behaviors.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of compounds structurally related to Y206-6907. The results indicated significant reductions in immobility time in the forced swim test, a common measure for antidepressant efficacy.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of compounds similar to Y206-6907 against oxidative stress in neuronal cell lines. The findings revealed that these compounds could reduce cell death induced by oxidative agents, highlighting their potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
